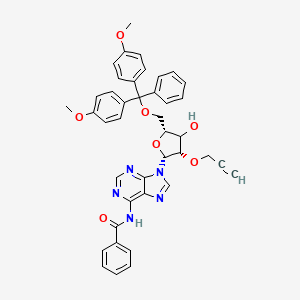

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N4-ベンゾイル-5'-O-DMT-2'-O-プロパルギルアデノシンは、アデノシンから誘導された修飾ヌクレオシドアナログです。 アデノシンアナログは、平滑筋血管拡張剤や癌進行抑制剤としての役割で知られています

準備方法

合成経路と反応条件

N4-ベンゾイル-5'-O-DMT-2'-O-プロパルギルアデノシンの合成は、アデノシンから始まり、複数の段階を踏みます。主なステップは以下のとおりです。

5'-ヒドロキシル基の保護: これは通常、塩基性条件下で4,4'-ジメトキシトリチルクロリド(DMT-Cl)を使用して行われます。

N4-ベンゾイル化: N4位のアミノ基は、ピリジンなどの塩基の存在下でベンゾイルクロリドを使用してベンゾイル化されます。

2'-O-プロパルギル化: 2'-ヒドロキシル基は、水素化ナトリウム(NaH)などの塩基の存在下でプロパルギルブロミドを使用してプロパルギル化されます。

工業生産方法

N4-ベンゾイル-5'-O-DMT-2'-O-プロパルギルアデノシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。これには、温度、溶媒の選択、反応時間の精密な制御が含まれます。

化学反応の分析

反応の種類

N4-ベンゾイル-5'-O-DMT-2'-O-プロパルギルアデノシンは、次のようなさまざまな化学反応を起こします。

酸化: これは、過マンガン酸カリウム(KMnO4)などの酸化剤を使用して達成できます。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して実行できます。

置換: 求核置換反応は、プロパルギル基で起こり得ます。

一般的な試薬と条件

酸化: アルカリ性媒体中の過マンガン酸カリウム(KMnO4)。

還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。

置換: 水素化ナトリウム(NaH)などの塩基の存在下でのプロパルギルブロミド。

主な生成物

酸化: カルボン酸またはケトンの形成。

還元: アルコールまたはアミンの形成。

置換: さまざまな置換アデノシン誘導体の形成。

科学的研究の応用

N4-ベンゾイル-5'-O-DMT-2'-O-プロパルギルアデノシンは、科学研究において幅広い用途があります。

化学: オリゴヌクレオチドやその他のヌクレオシドアナログの合成におけるビルディングブロックとして使用されます。

生物学: 特にアデノシン受容体に関連する生物学的経路を調節する役割について研究されています。

医学: 癌細胞の増殖を阻害する能力により、抗癌剤としての可能性について調査されています。

工業: 新規医薬品や診断ツールの開発に利用されています。

作用機序

N4-ベンゾイル-5'-O-DMT-2'-O-プロパルギルアデノシンの作用機序には、アデノシン受容体との相互作用が含まれます。これらの受容体に結合することで、さまざまなシグナル伝達経路を調節し、血管拡張や癌細胞の増殖抑制などの効果をもたらします。この化合物の独自の修飾は、これらの受容体に対する結合親和性と特異性を高めます。

類似の化合物との比較

類似の化合物

- アデノシンリン酸

- アカデシン

- クロファラビン

- フルダラビンリン酸

- ビダラビン

独自性

N4-ベンゾイル-5'-O-DMT-2'-O-プロパルギルアデノシンは、生物学的活性を高め、治療の可能性を秘めた特定の構造的修飾により際立っています。そのプロパルギル基は、さらなる官能化を可能にするため、化学合成や生物学的研究において汎用性の高いツールとなっています。

類似化合物との比較

Similar Compounds

- Adenosine phosphate

- Acadesine

- Clofarabine

- Fludarabine phosphate

- Vidarabine

Uniqueness

N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine stands out due to its specific structural modifications, which confer enhanced biological activity and potential therapeutic applications. Its propargyl group allows for further functionalization, making it a versatile tool in chemical synthesis and biological research.

生物活性

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and receptor modulation. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Structural Overview

This compound is characterized by several key structural modifications:

- N4-benzoyl group : Enhances lipophilicity and receptor binding.

- 5'-O-DMT (dimethoxytrityl) group : Provides protection during synthesis and potentially influences binding affinity.

- 2'-O-propargyl modification : Increases stability and may enhance biological activity compared to unmodified adenosine.

The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly the A2B subtype. The following mechanisms have been identified:

- Receptor Binding : The compound exhibits high affinity for A2B receptors, which play a crucial role in various physiological processes including inflammation and cancer progression .

- cAMP Modulation : It influences intracellular cyclic AMP (cAMP) levels, which are vital for cellular signaling pathways. Increased cAMP levels can lead to enhanced cellular responses in certain contexts, such as apoptosis in cancer cells .

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis through receptor-mediated pathways .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Case Studies

- Cancer Research : In a study investigating the effects of various adenosine derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 of approximately 15 µM. This suggests its potential as a therapeutic agent in breast cancer treatment .

- Neurodegenerative Diseases : Research into the modulation of neurodegenerative pathways highlighted that this compound could influence pathways associated with neuroprotection via A2B receptor activation, indicating broader implications beyond oncology .

- Inflammation Models : In models of inflammation, this compound demonstrated the ability to modulate inflammatory responses by acting on A2B receptors, suggesting potential applications in treating inflammatory diseases .

特性

分子式 |

C41H37N5O7 |

|---|---|

分子量 |

711.8 g/mol |

IUPAC名 |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |

InChIキー |

HJXHRBGNFZRNDJ-NFULQDMJSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

正規SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。